Cas no 1213923-45-5 ((2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol)

(2R)-2-アミノ-2-(5-フルオロピリジン-3-イル)エタン-1-オールは、キラルな構造を有するフッ素化ピリジン誘導体です。この化合物は、医薬品中間体としての高い潜在性を持ち、特に立体選択的な合成経路における有用なビルディングブロックとして注目されています。5位のフッ素置換により電子効果が調整可能で、分子の反応性や生体適合性を最適化できます。光学活性なβ-アミノアルコール骨格は、生理活性化合物の合成において立体化学的制御を可能にし、創薬研究における構造多様性の拡張に寄与します。高い純度と安定性を特徴とし、精密有機合成や医薬品開発分野での応用が期待されます。

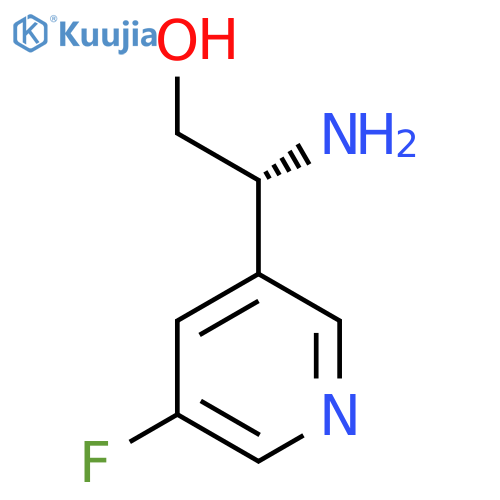

1213923-45-5 structure

商品名:(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol

- (2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol

- (2R)-2-Amino-2-(5-fluoropyridin-3-yl)ethanol

-

- インチ: 1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1

- InChIKey: JTFJNWJSUFENLY-ZETCQYMHSA-N

- ほほえんだ: FC1=CN=CC(=C1)[C@H](CO)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 123

- トポロジー分子極性表面積: 59.1

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1835084-0.5g |

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol |

1213923-45-5 | 0.5g |

$1673.0 | 2023-09-19 | ||

| Enamine | EN300-1835084-2.5g |

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol |

1213923-45-5 | 2.5g |

$3417.0 | 2023-09-19 | ||

| Enamine | EN300-1835084-0.05g |

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol |

1213923-45-5 | 0.05g |

$1464.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761796-1g |

(r)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol |

1213923-45-5 | 98% | 1g |

¥4313.00 | 2024-08-09 | |

| Enamine | EN300-1835084-5g |

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol |

1213923-45-5 | 5g |

$5056.0 | 2023-09-19 | ||

| Enamine | EN300-1835084-10g |

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol |

1213923-45-5 | 10g |

$7497.0 | 2023-09-19 | ||

| Ambeed | A807378-1g |

(R)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol |

1213923-45-5 | 95% | 1g |

$474.0 | 2024-04-25 | |

| Enamine | EN300-1835084-10.0g |

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol |

1213923-45-5 | 10g |

$7497.0 | 2023-06-03 | ||

| Enamine | EN300-1835084-5.0g |

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol |

1213923-45-5 | 5g |

$5056.0 | 2023-06-03 | ||

| Enamine | EN300-1835084-0.25g |

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol |

1213923-45-5 | 0.25g |

$1604.0 | 2023-09-19 |

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol 関連文献

-

1. Water

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

1213923-45-5 ((2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1213923-45-5)(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol

清らかである:99%

はかる:1g

価格 ($):427.0